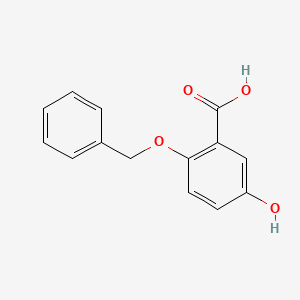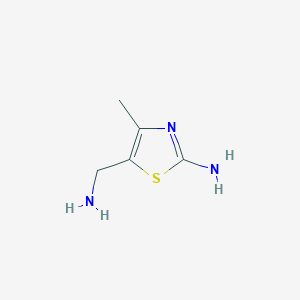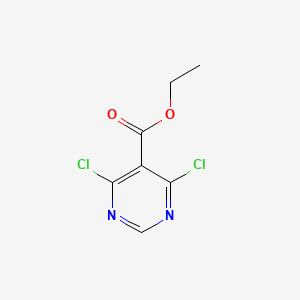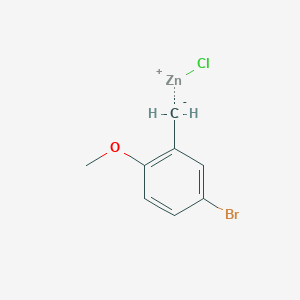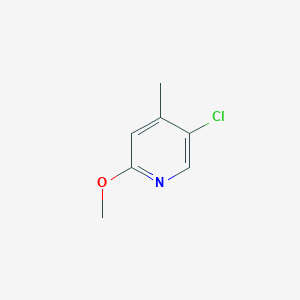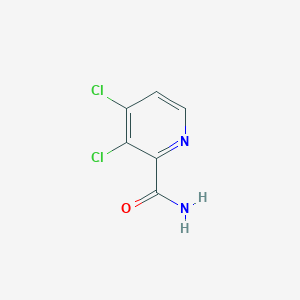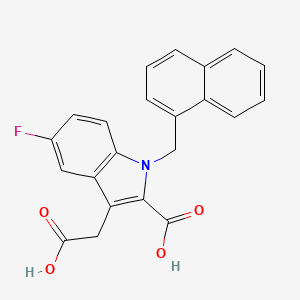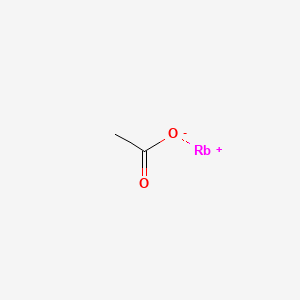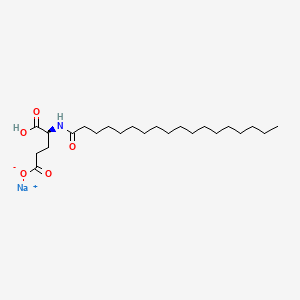
L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt, also known as Sodium N-(1-oxooctadecyl)-L-glutamate, is an organic compound with the formula C23H42NNaO5 . It is produced from L-Glutamic acid and plant-derived palm fatty acid .
Molecular Structure Analysis
The molecular formula of this compound is C23H42NNaO5 . The average mass is 435.573 Da and the monoisotopic mass is 435.296082 Da .Physical And Chemical Properties Analysis
This compound has several physical and chemical properties. It has 2 H-Bond donors, 5 H-Bond acceptors, and 21 rotatable bonds. Its exact mass is 435.296068 and its monoisotopic mass is 435.296068. It has a topological polar surface area of 107, a heavy atom count of 30, and a formal charge of 0. It has 1 defined atom stereocenter .Safety and Hazards
L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt has been assessed for various hazards. It has been evaluated for carcinogenicity, mutagenicity/genotoxicity, reproductive toxicity, developmental toxicity including developmental neurotoxicity, endocrine activity, acute mammalian toxicity, systemic toxicity/organ effects-single exposure, systemic toxicity/organ effects including immunotoxicity-repeated exposure, neurotoxicity-single exposure, neurotoxicity-repeated exposure, skin sensitization, respiratory sensitization, skin irritation/corrosivity, eye irritation/corrosivity, acute aquatic toxicity, chronic aquatic toxicity, terrestrial ecotoxicity, persistence, bioaccumulation, reactivity, flammability, and global warming potential .
Eigenschaften
| 38517-23-6 | |
Molekularformel |
C23H43NO5.Na C23H43NNaO5 |
Molekulargewicht |
436.6 g/mol |
IUPAC-Name |
sodium;(4S)-5-hydroxy-4-(octadecanoylamino)-5-oxopentanoate |
InChI |
InChI=1S/C23H43NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27;/h20H,2-19H2,1H3,(H,24,25)(H,26,27)(H,28,29);/t20-;/m0./s1 |
InChI-Schlüssel |
FTSXCFQXTFOYQH-BDQAORGHSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O.[Na] |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)O.[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O.[Na] |
| 38517-23-6 | |
Piktogramme |
Irritant |
Sequenz |
E |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1592891.png)
